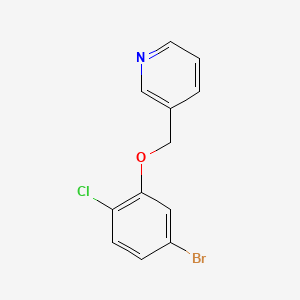

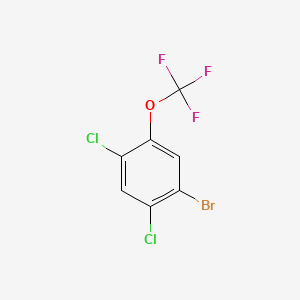

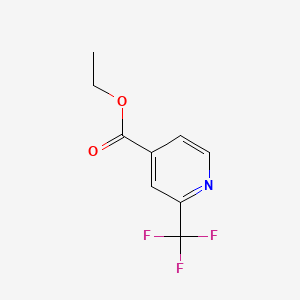

![molecular formula C11H12BrN3O2 B578573 tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1299607-55-8](/img/structure/B578573.png)

tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound . It is used in the field of medicinal chemistry for the synthesis of various derivatives .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Another method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, a bromine atom, and a tert-butyl ester group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily associated with its use as a starting material in the synthesis of various derivatives . These reactions are facilitated by the presence of the bromine atom, which can undergo nucleophilic substitution, and the ester group, which can participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 298.14 and its empirical formula of C11H12BrN3O2 .Scientific Research Applications

Synthesis of Amino Pyrazole Carboxamides : A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, using a selective Sandmeyer reaction on diaminopyrazole, which is more versatile than previous methods (Bobko, Kaura, Evans, & Su, 2012).

Study on Hydrogen-bonded Chains : Research shows significant differences in hydrogen-bonded structures consequent upon minor changes in remote substituents, using derivatives of tert-butyl pyrazolo pyridines (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Microwave-assisted Synthesis of Pyrazolo Pyridine-spirocycloalkanediones : A simple one-step synthesis methodology using microwave assistance has been developed, highlighting the efficiency and environmentally friendly aspects of this protocol (Quiroga, Trilleras, Pantoja, Abonía, Insuasty, Nogueras, & Cobo, 2010).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This study reports the synthesis of pyrazolo-fused spirolactams, which are potential inhibitors of acetyl-CoA carboxylase. The synthesis involves a regioselective pyrazole alkylation and a Curtius rearrangement (Huard et al., 2012).

Regioselectivity in Synthesis of Trifluoromethyl Pyrazoles : A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the effects of reaction media and reagents, providing insights into regioselective formations (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, & Zanatta, 2012).

Synthesis of Pyrazolo Pyridines as Protein Kinase Inhibitors : A synthetic route towards 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines is described, potentially useful as inhibitors of protein kinases (Vilkauskaitė et al., 2013).

Recyclization of Pyrazolo Triazines to Pyrrolo Triazine Systems : This study investigates the cascade reactions of tert-butyl pyrazolo triazines, leading to the formation of pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline derivatives (Ivanov, 2020).

Study on Hydrogen-bonded Dimer Structures : An investigation into the hydrogen-bonded dimer structures in certain tert-butyl pyrazolo pyridines, showing how minor changes in substituents can significantly impact molecular structures (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

Mode of Action

Given its structural similarity to purine bases, it is plausible that it may interact with its targets in a similar manner, potentially acting as an inhibitor or agonist .

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is not available, general safety measures for handling similar compounds include washing the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

properties

IUPAC Name |

tert-butyl 5-bromopyrazolo[3,4-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWUSKWFSCYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679047 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1299607-55-8 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

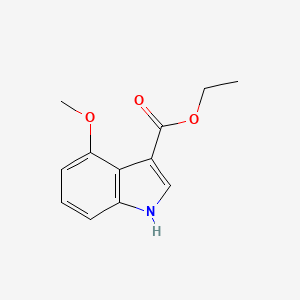

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)